molecular formula C8H6F3NO B14285447 Benzenamine, 4-[(trifluoroethenyl)oxy]- CAS No. 134151-78-3

Benzenamine, 4-[(trifluoroethenyl)oxy]-

Cat. No.: B14285447
CAS No.: 134151-78-3
M. Wt: 189.13 g/mol
InChI Key: JRZVCSIBWPUFAQ-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(trifluoroethenyl)oxy]- is a fluorinated aromatic amine characterized by a trifluoroethenyloxy (–O–CF₂–CF₂–) substituent at the para position of the aniline ring. This compound belongs to a class of fluorinated benzenamine derivatives, where the electron-withdrawing trifluoroethenyloxy group significantly alters its electronic properties, solubility, and reactivity compared to non-fluorinated analogs.

Properties

CAS No.

134151-78-3

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

4-(1,2,2-trifluoroethenoxy)aniline

InChI

InChI=1S/C8H6F3NO/c9-7(10)8(11)13-6-3-1-5(12)2-4-6/h1-4H,12H2

InChI Key

JRZVCSIBWPUFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(=C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(trifluoroethenyl)oxy]- typically involves the reaction of benzenamine derivatives with trifluoroethenyl-containing reagents. One common method is the nucleophilic substitution reaction where a benzenamine derivative reacts with a trifluoroethenyl halide in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of Benzenamine, 4-[(trifluoroethenyl)oxy]- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(trifluoroethenyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzenamines, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenamine, 4-[(trifluoroethenyl)oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(trifluoroethenyl)oxy]- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Benzenamine, 4-[(trifluoroethenyl)oxy]- Not Available ~240 (estimated) –O–CF₂–CF₂– Polymers, specialty chems
4-(Trifluoromethyl)benzenamine C₇H₆F₃N 161.12 –CF₃ Pharmaceuticals
4-(4-Aminophenoxy)-3-(trifluoromethyl)benzenamine C₁₃H₁₁F₃N₂O 268.24 –CF₃, –O–C₆H₄–NH₂ Agrochemicals
4-Phenoxyphenethylamine C₁₄H₁₅NO 213.28 –O–C₆H₅ Neuromodulators

Table 2. Substituent Effects on Reactivity

Compound Electron-Withdrawing Effects Hydrogen Bonding Potential Thermal Stability
Benzenamine, 4-[(trifluoroethenyl)oxy]- High (fluorine + ether) Low High
4-(Trifluoromethyl)benzenamine High (–CF₃) Low Moderate
4-(4-Aminophenoxy)-3-(trifluoromethyl)benzenamine Moderate (–CF₃, –NH₂) High (–NH₂) Moderate

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